molecular formula C13H9ClF3NO2S4 B2878853 Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-thioxo-1,3-dithiole-4-carboxylate CAS No. 338793-54-7

Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-thioxo-1,3-dithiole-4-carboxylate

Cat. No. B2878853
M. Wt: 431.91
InChI Key: VLLQQVDTBOEAMY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a trifluoromethyl group (-CF3), and a carboxylate ester group (-COO-). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine ring, followed by the introduction of the trifluoromethyl group and the carboxylate ester group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, trifluoromethyl group, and carboxylate ester group would each contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic aromatic substitution reactions. The trifluoromethyl group is electron-withdrawing, which could make the compound more reactive towards nucleophiles. The carboxylate ester group could undergo hydrolysis or other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the carboxylate ester group could make it more polar .

Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of organic synthesis has led to the development of novel thiopyrimidine derivatives with significant cytotoxic activity against various cancer cell lines (Stolarczyk et al., 2018). These compounds, synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, demonstrate the importance of structural analysis and cytotoxic evaluation in drug development.

Catalytic and Synthetic Applications

In the realm of catalysis, studies have showcased the versatility of ethyl derivatives in facilitating cyclization reactions, leading to the synthesis of complex heterocyclic compounds (Remizov et al., 2019). Such reactions are fundamental in creating pharmacologically active molecules, highlighting the role of ethyl derivatives in medicinal chemistry.

Biological and Antioxidant Activities

The exploration of new thieno[2,3-d]pyrimidines has revealed compounds with inhibitory activities against various agricultural pests, offering potential applications in agrochemical research (Wang et al., 2010). Additionally, dihydropyridine analogs synthesized from ethyl derivatives have been found to possess potent antioxidant properties, suggesting their use in addressing oxidative stress-related diseases (Sudhana & Pradeepkiran Jangampalli Adi, 2019).

Mechanistic Insights and Chemical Reactivity

Studies on the oxidation of ethyl-2-(methylthio) pyrimidine derivatives provide mechanistic insights into the reactivity of sulfur-containing compounds, with implications for synthetic chemistry and the design of oxidation-resistant materials (Padmini et al., 2016).

Molecular Docking and Drug Design

Research involving the synthesis of novel compounds and their evaluation through molecular docking studies highlights the application of ethyl derivatives in drug discovery, particularly in the search for new antiviral agents (Danel et al., 1996).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could be of interest in various fields, such as medicinal chemistry, materials science, or agrochemicals .

properties

IUPAC Name

ethyl 5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfanyl]-2-sulfanylidene-1,3-dithiole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO2S4/c1-2-20-10(19)9-11(24-12(21)23-9)22-5-8-7(14)3-6(4-18-8)13(15,16)17/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLQQVDTBOEAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=S)S1)SCC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-thioxo-1,3-dithiole-4-carboxylate

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